4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a combination of several functional groups, including a bromine atom, a methoxyphenyl group, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the triazole and thiadiazole rings.
4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Similar in having a bromine and methoxyphenyl group but differs in the presence of a pyrazole ring instead of a triazole and thiadiazole ring.
Uniqueness
The uniqueness of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15BrN6O2S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H15BrN6O2S/c1-11-16(23-25-26(11)14-7-9-15(28-2)10-8-14)17-21-19(29-24-17)22-18(27)12-3-5-13(20)6-4-12/h3-10H,1-2H3,(H,21,22,24,27) |
InChI Key |
DNKVEJNPEXLPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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